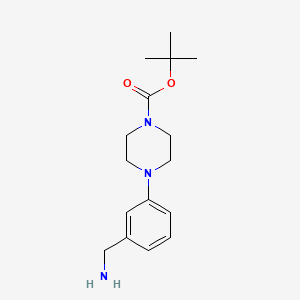

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H25N3O2 It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(3-bromomethylphenyl)piperazine-1-carboxylate with an amine source such as ammonia or an amine derivative. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the tert-butyl group or the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C15H23N3O2

- Molecular Weight : 277.37 g/mol

- CAS Number : 889948-55-4

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been shown to exhibit:

- Anticancer Activity : The compound demonstrates cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

- Neuropharmacological Effects : Its structure allows for interaction with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Anticancer Activity

A study evaluated the compound's efficacy against various human tumor cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 10.5 |

| Human Gastric Carcinoma (GXF 251) | 12.3 |

| Human Lung Adenocarcinoma (LXFA 629) | 8.7 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 9.4 |

These findings indicate that this compound possesses significant antiproliferative properties across multiple cancer types, with varying potency depending on the specific cell line.

Neuropharmacological Studies

In neuropharmacological assessments, the compound was tested for its ability to modulate neurotransmitter systems. It showed promising results in enhancing serotonin uptake inhibition, which is critical for developing antidepressant medications.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cells :

In a comparative study involving derivatives of piperazine compounds, this compound exhibited superior cytotoxicity compared to other analogs. The study highlighted its mechanism involving apoptosis induction in cancer cells . -

Neurotransmitter Modulation :

A research article detailed the compound's interaction with serotonin receptors, demonstrating its potential as a therapeutic agent for mood disorders. The modulation of serotonin pathways could lead to novel treatments for depression and anxiety . -

Synthesis and Modification :

Recent studies focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications have led to compounds with improved selectivity and potency against targeted cancer cells .

Properties

IUPAC Name |

tert-butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10,12,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJRJVRBLJRPAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609796 |

Source

|

| Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889948-55-4 |

Source

|

| Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.